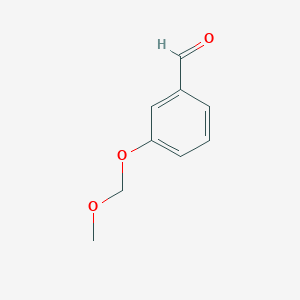

3-(Methoxymethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-7-12-9-4-2-3-8(5-9)6-10/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFJNSQISURLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483534 | |

| Record name | 3-(Methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13709-05-2 | |

| Record name | 3-(Methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methoxymethoxy)benzaldehyde

This guide provides a comprehensive technical overview of 3-(methoxymethoxy)benzaldehyde, a versatile synthetic intermediate. Intended for researchers, chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, spectroscopic characterization, reactivity, and safe handling protocols. The methoxymethyl (MOM) ether group serves as a crucial protecting group for the hydroxyl functionality, enabling a wide range of synthetic transformations on other parts of the molecule.

Nomenclature and Physicochemical Properties

This compound is a disubstituted aromatic aldehyde. The nomenclature and key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 13709-05-2 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | Clear liquid | [1] |

| Boiling Point | 98 °C at 1 Torr | [1] |

| Density | 1.14 g/cm³ | [1] |

| Refractive Index | 1.5310 to 1.5350 | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the protection of the hydroxyl group of 3-hydroxybenzaldehyde as a methoxymethyl (MOM) ether. This reaction is a standard procedure in organic synthesis and involves the use of chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base.

Synthetic Workflow

The overall synthetic transformation is depicted below:

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the MOM protection of phenolic hydroxyl groups.[2][3]

Materials:

-

3-Hydroxybenzaldehyde

-

Chloromethyl methyl ether (MOMCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane.

-

Addition of Base: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) to the solution and stir for 10 minutes at room temperature.

-

Addition of MOMCl: Cool the reaction mixture to 0 °C using an ice bath. Add chloromethyl methyl ether (MOMCl, 1.2 eq.) dropwise via a dropping funnel over 15-20 minutes. Caution: MOMCl is a carcinogen and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Aldehyde Proton (CHO): A singlet is expected around δ 9.9-10.0 ppm.

-

Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.2-7.8 ppm is anticipated for the four protons on the benzene ring.

-

MOM Ether Protons (O-CH₂-O): A characteristic singlet is expected around δ 5.2-5.3 ppm.

-

Methoxy Protons (O-CH₃): A sharp singlet should appear around δ 3.5 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): A signal in the downfield region, around δ 190-192 ppm.

-

Aromatic Carbons (Ar-C): Signals are expected in the range of δ 115-160 ppm. The carbon attached to the MOM ether group will be significantly shielded.

-

MOM Ether Carbon (O-CH₂-O): A characteristic signal is anticipated around δ 94-96 ppm.

-

Methoxy Carbon (O-CH₃): A signal is expected around δ 56-57 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-O-C Stretch (Ether): Strong absorption bands are expected in the region of 1050-1150 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 166.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃, m/z = 31) and the entire methoxymethyl group (-OCH₂OCH₃, m/z = 61).

Reactivity and Applications in Synthesis

This compound is a valuable intermediate in multi-step organic syntheses due to the orthogonal reactivity of its two functional groups.

Reactivity of the Aldehyde Group

The aldehyde functionality is susceptible to a wide array of transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 3-(methoxymethoxy)benzoic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Can be reduced to the corresponding alcohol, 3-(methoxymethoxy)benzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Nucleophilic Addition: Undergoes nucleophilic addition with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

Condensation Reactions: Can participate in aldol condensations and related reactions to form α,β-unsaturated carbonyl compounds.

Reactivity of the MOM Ether Group

The methoxymethyl (MOM) ether is a robust protecting group that is stable to a variety of reaction conditions, including strongly basic and nucleophilic environments. Its primary reactivity lies in its deprotection under acidic conditions.

Caption: Key reactivity pathways of this compound.

This dual reactivity makes it an ideal building block in the synthesis of complex molecules where selective modification is required. For instance, the aldehyde can be transformed into various other functional groups while the phenolic hydroxyl remains protected, to be revealed at a later stage in the synthetic sequence.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling precautions can be inferred from its structural similarity to other aromatic aldehydes and ethers, such as 3-methoxybenzaldehyde.[11][12][13]

Potential Hazards:

-

Skin and Eye Irritant: Expected to cause skin and eye irritation upon contact.

-

Respiratory Irritant: May cause respiratory irritation if inhaled.

-

Carcinogenicity of Reagent: The reagent used in its synthesis, chloromethyl methyl ether (MOMCl), is a known human carcinogen.[14]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated laboratory fume hood to minimize inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.

-

Ingestion: Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a valuable synthetic intermediate that provides a strategic route to a variety of meta-substituted phenolic compounds. Its synthesis via MOM protection of 3-hydroxybenzaldehyde is a reliable and straightforward process. Understanding its spectroscopic properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development.

References

- Lin, Y.-M., et al. (2020). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Molecules, 25(15), 3438.

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxybenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-methoxy-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-2-(methoxymethoxy)benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-methoxy- (IR Spectrum). Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4-Trimethoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells [mdpi.com]

- 4. 3-Methoxybenzaldehyde(591-31-1) 1H NMR [m.chemicalbook.com]

- 5. 3-Methoxybenzaldehyde(591-31-1) 13C NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzaldehyde, 3-methoxy- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Benzaldehyde, 3-methoxy- [webbook.nist.gov]

- 11. chemos.de [chemos.de]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

3-(Methoxymethoxy)benzaldehyde chemical structure and IUPAC name

An In-depth Technical Guide: 3-(Methoxymethoxy)benzaldehyde

This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate. Tailored for researchers, scientists, and drug development professionals, it delves into the molecule's chemical identity, the strategic importance of its protecting group, detailed synthetic protocols, and its applications in medicinal chemistry.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental identity and physical characteristics, which dictate its behavior in both reactive and biological systems.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] Its structure consists of a benzaldehyde core where the hydroxyl group at the meta-position (position 3) is protected as a methoxymethyl (MOM) ether.

Caption: 2D structure of this compound.

Key Identifiers

For unambiguous identification in research and procurement, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 13709-05-2 | [2] |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| InChIKey | JAFJNSQISURLCX-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | COCOC1=CC=CC(=C1)C=O | [1][2] |

Physicochemical Properties

The physicochemical properties of a compound are predictive of its behavior in synthetic protocols and its potential as a drug candidate.

| Property | Value | Significance in Drug Development |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Boiling Point | 98 °C at 1 Torr | [3] |

| logP | 1.3 | [1] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | [1] |

The Methoxymethyl (MOM) Ether: A Strategic Protecting Group

The core chemical feature of this compound is the methoxymethyl (MOM) ether. Its presence is not arbitrary but a deliberate synthetic strategy.

The Rationale for Protecting Groups in Synthesis

In multi-step organic synthesis, it is often necessary to perform a reaction at one site of a molecule while preventing another reactive site from participating in an unwanted side reaction.[4] The phenolic hydroxyl group of 3-hydroxybenzaldehyde is acidic and nucleophilic, making it incompatible with many reagents, such as strong bases, organometallics, or certain oxidizing/reducing agents. A protecting group, like MOM, acts as a temporary mask for the hydroxyl group, rendering it inert to the reaction conditions.[4][5] This strategy enhances selectivity and ensures high yields of the desired product.[4]

Characteristics of the MOM Group

The MOM group is an acetal, making it an ideal choice for protecting alcohols and phenols for several reasons:[6]

-

Stability : It is stable across a wide pH range (pH 4-12) and is inert to a variety of nucleophiles, bases, and common oxidizing and reducing agents.[7]

-

Lability : As an acetal, it is readily cleaved under acidic conditions, allowing for its easy removal once its protective function is no longer needed.[6][7] This process, known as deprotection, regenerates the original hydroxyl group.

Synthesis and Purification

The preparation of this compound is a standard protection reaction starting from a commercially available precursor.

Synthetic Strategy: Protection of 3-Hydroxybenzaldehyde

The most direct and efficient synthesis involves the protection of the phenolic hydroxyl group of 3-hydroxybenzaldehyde.[8][9] This starting material is chosen for its direct structural correspondence to the target molecule. The key transformation is the formation of the methoxymethyl ether.

Caption: Synthetic workflow for preparing this compound.

Experimental Protocol: Synthesis

This protocol describes a common lab-scale synthesis. The causality for key reagent choices is explained.

Objective: To protect the phenolic hydroxyl group of 3-hydroxybenzaldehyde using chloromethyl methyl ether (MOMCl).

Materials:

-

3-Hydroxybenzaldehyde

-

Chloromethyl methyl ether (MOMCl)

-

N,N-Diisopropylethylamine (DIPEA, Hünig's base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzaldehyde (1.0 eq.) in anhydrous DCM.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) to the solution.

-

Causality: DIPEA is a bulky, non-nucleophilic base. It is strong enough to neutralize the HCl generated during the reaction but is sterically hindered, preventing it from acting as a nucleophile and reacting with MOMCl itself, which would be an unproductive side reaction.[6]

-

-

Protection: Cool the mixture to 0 °C in an ice bath. Add chloromethyl methyl ether (MOMCl, 1.2 eq.) dropwise.

-

Causality: MOMCl is a highly reactive alkylating agent.[6] The dropwise addition at low temperature helps to control the exothermic reaction and minimize potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Causality: The water wash removes residual DIPEA and its salts, while the brine wash helps to remove residual water from the organic layer before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel to obtain this compound as a clear liquid.[3]

Key Applications in Drug Development

This compound is not typically a final drug product but rather a versatile building block for constructing more complex, biologically active molecules.[3]

Role as a Key Intermediate in Chalcone Synthesis

A prominent application is in the synthesis of chalcones and their derivatives. Chalcones are a class of compounds with an α,β-unsaturated ketone core that have demonstrated a wide range of biological activities, including antiproliferative and anti-inflammatory effects.[3][10]

In a typical Claisen-Schmidt condensation, this compound is reacted with a substituted acetophenone in the presence of a base (e.g., NaOH or KOH) to form the chalcone backbone. The MOM group protects the phenolic hydroxyl during this base-catalyzed reaction. The protecting group can then be removed in a subsequent step to yield the final, biologically active hydroxy-chalcone.

Caption: General scheme for chalcone synthesis using the title compound.

This strategy has been employed in the synthesis of novel millepachine and pyranochalcone derivatives investigated for their potent biological activities.[3]

Deprotection Strategies

The utility of a protecting group is defined by its ease of removal. The MOM group is reliably cleaved to regenerate the parent phenol.

Mechanism of Acid-Catalyzed Deprotection

The standard method for MOM group removal is acidic hydrolysis.[6] The mechanism involves two key steps:

-

Protonation: A lone pair on one of the ether oxygens is protonated by an acid (e.g., HCl), forming an oxonium ion. This activation step makes the group susceptible to cleavage.

-

Cleavage: The C-O bond breaks, releasing the stable parent alcohol (the phenol) and a resonance-stabilized carbocation. This cation is then trapped by water or another nucleophile to form innocuous byproducts like formaldehyde and methanol.

Protocol: Regenerating 3-Hydroxybenzaldehyde

Objective: To remove the MOM protecting group to yield 3-hydroxybenzaldehyde.

Materials:

-

This compound

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

Protocol:

-

Reaction Setup: Dissolve the MOM-protected compound in methanol.

-

Acid Addition: Add a catalytic amount of concentrated HCl (a few drops).

-

Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction by TLC.

-

Neutralization: Once the reaction is complete, carefully neutralize the acid with saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the product into a suitable organic solvent like ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-hydroxybenzaldehyde.

Conclusion

This compound is a valuable intermediate in modern organic synthesis, particularly within drug discovery and development. Its utility stems from the strategic use of the methoxymethyl (MOM) protecting group, which allows for selective chemical transformations on other parts of the molecule. A firm grasp of its properties, the rationale for its synthesis, and the methods for its subsequent deprotection empowers chemists to efficiently construct complex molecular architectures en route to novel therapeutic agents.

References

-

PubChem. (n.d.). 3-Methoxy-2-(methoxymethoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

InChI Key Database. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-4-(methoxymethoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

Fiveable. (n.d.). Mom Definition - Organic Chemistry II Key Term. Retrieved from [Link]

-

ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, November 26). 3-Hydroxybenzaldehyde. Retrieved from [Link]

-

Wikipedia. (2023, April 2). Methoxymethyl ether. Retrieved from [Link]

-

MDPI. (2023). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. International Journal of Molecular Sciences. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. ▷ InChI Key Database ⚛️ | this compound [inchikey.info]

- 2. This compound | C9H10O3 | CID 12273513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 13709-05-2 [amp.chemicalbook.com]

- 4. fiveable.me [fiveable.me]

- 5. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Page loading... [guidechem.com]

- 9. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of 3-(Methoxymethoxy)benzaldehyde from 3-Hydroxybenzaldehyde

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-(methoxymethoxy)benzaldehyde, a valuable intermediate in pharmaceutical and fine chemical synthesis. The core of this process lies in the strategic protection of the phenolic hydroxyl group of 3-hydroxybenzaldehyde as a methoxymethyl (MOM) ether. This guide will delve into the underlying chemical principles, provide a detailed and validated experimental protocol, and offer insights into the characterization and safe handling of the materials involved.

Introduction: The Strategic Imperative of Hydroxyl Group Protection

In multi-step organic synthesis, the presence of reactive functional groups can interfere with desired transformations. The hydroxyl group of 3-hydroxybenzaldehyde, for instance, is acidic and can react with a variety of reagents, complicating synthetic routes that target the aldehyde functionality.[1] To circumvent this, a "protecting group" is employed to temporarily mask the hydroxyl group, rendering it inert to the reaction conditions of subsequent steps.

The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols and phenols due to its ease of installation and its stability across a broad spectrum of non-acidic reaction conditions, including those involving organometallics, hydrides, and strong bases.[2][3] The subsequent removal (deprotection) of the MOM group can be readily achieved under acidic conditions, regenerating the original hydroxyl group.[4][5][6]

This guide focuses on the efficient conversion of 3-hydroxybenzaldehyde to this compound, providing researchers and drug development professionals with a reliable and well-characterized synthetic procedure.

The Chemistry of MOM Protection: Mechanism and Rationale

The formation of a MOM ether from a phenol involves the nucleophilic attack of the phenoxide ion on an electrophilic methoxymethyl source. The most common and efficient reagent for this transformation is chloromethyl methyl ether (MOMCl). The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which serves to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide.[6][7]

The choice of a hindered, non-nucleophilic base like DIPEA is crucial to prevent side reactions, such as the quenching of the electrophile. The overall reaction is a classic example of a Williamson ether synthesis.

Caption: Mechanism of MOM Protection of a Phenol.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear instructions and expected outcomes at each stage.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |

| 3-Hydroxybenzaldehyde | 122.12 | 5.00 g | 40.9 | >98% | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 10.7 mL (6.35 g) | 49.1 | >99% | Sigma-Aldrich |

| Chloromethyl methyl ether (MOMCl) | 80.51 | 3.7 mL (4.12 g) | 51.2 | ~95% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - | >99.8% | Sigma-Aldrich |

| Saturated aq. NH4Cl | - | 50 mL | - | - | - |

| Brine (Saturated aq. NaCl) | - | 50 mL | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | ~5 g | - | - | - |

| Silica Gel for column chromatography | - | ~100 g | - | 60 Å, 230-400 mesh | - |

| Hexanes | - | As needed | - | HPLC grade | - |

| Ethyl Acetate | - | As needed | - | HPLC grade | - |

Reaction Setup and Procedure

Caption: Experimental Workflow for the Synthesis.

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (5.00 g, 40.9 mmol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) and stir until the solid is completely dissolved.

-

Basification and Cooling: Add N,N-diisopropylethylamine (10.7 mL, 49.1 mmol) to the solution. Cool the flask to 0 °C in an ice bath.

-

Addition of MOMCl: Slowly add chloromethyl methyl ether (3.7 mL, 51.2 mmol) dropwise to the stirred solution over 10-15 minutes. Caution: MOMCl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.[6]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

-

Work-up: Upon completion, quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes as the eluent.

-

Isolation: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil. A typical yield for this reaction is in the range of 85-95%.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.95 (s, 1H, CHO), 7.50-7.40 (m, 2H, Ar-H), 7.25-7.15 (m, 2H, Ar-H), 5.22 (s, 2H, OCH₂O), 3.48 (s, 3H, OCH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 192.1, 158.0, 137.9, 130.0, 123.9, 122.3, 114.8, 94.5, 56.2.[8] |

| Mass Spectrometry (ESI) | m/z calculated for C₉H₁₀O₃ [M+H]⁺: 167.06; found: 167.07. |

| Infrared (IR) Spectroscopy | Characteristic peaks around 1690 cm⁻¹ (C=O stretch of aldehyde) and 1150 cm⁻¹ (C-O-C stretch of ether).[9][10] |

Safety and Handling Considerations

-

Chloromethyl methyl ether (MOMCl) is a known human carcinogen and a potent lachrymator.[6] It must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All equipment that comes into contact with MOMCl should be decontaminated with a solution of aqueous ammonia.

-

Dichloromethane (DCM) is a volatile and potentially toxic solvent. Handle in a well-ventilated area and avoid inhalation of vapors.

-

N,N-Diisopropylethylamine (DIPEA) is a corrosive and flammable liquid. Avoid contact with skin and eyes.

Conclusion

The protection of 3-hydroxybenzaldehyde as its methoxymethyl ether is a robust and high-yielding reaction that is essential for the synthesis of more complex molecules. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently prepare this compound in high purity. The principles of protecting group chemistry are fundamental to modern organic synthesis, and the MOM group remains a workhorse in the synthetic chemist's toolbox.

References

-

Bismuth(III) triflate. (n.d.). In Wikipedia. Retrieved from [Link]

-

Thieme. (2010). Simple and Selective Deprotection of MOM Ethers. Synfacts, 2010(04), 0467–0467. [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

- MDPI. (2020). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Molecules, 25(1), 197.

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism –. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

- ACS Omega. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8966–8972.

-

NIST. (n.d.). Benzaldehyde, 3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

- Molecules. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(9), 698–707.

-

ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Request PDF. Retrieved from [Link]

-

SynArchive. (n.d.). Protection of Phenol by Acetal. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

- Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(10), 2821–2824.

-

SpectraBase. (n.d.). Benzaldehyde, 3-methoxy-4-[(2-methylphenyl)methoxy]-. Optional[1H NMR]. Retrieved from [Link]

- Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.

-

The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]

-

AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

-

Red Flower Publications. (n.d.). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for. Retrieved from [Link]

- Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

-

Organic Syntheses. (n.d.). aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

-

SpectraBase. (n.d.). BENZALDEHYDE, 3-METHOXY-5-(METHOXYMETHOXY)-. Optional[13C NMR]. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. adichemistry.com [adichemistry.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. This compound | C9H10O3 | CID 12273513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzaldehyde, 3-methoxy- [webbook.nist.gov]

- 10. 3-Methoxybenzaldehyde(591-31-1) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to 3-(Methoxymethoxy)benzaldehyde for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 3-(Methoxymethoxy)benzaldehyde, a versatile aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of data, offering insights into the practical application and theoretical underpinnings of this compound's behavior.

Core Molecular Identity and Physical Characteristics

This compound, identified by the CAS Number 13709-05-2, possesses the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1] Its structure features a benzaldehyde core with a methoxymethyl (MOM) ether protecting group at the meta position. This MOM group is a critical feature, imparting specific solubility characteristics and dictating the compound's reactivity profile, particularly in multi-step synthetic sequences.

Structural Representation

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties are experimentally determined, others are estimated based on computational models due to a lack of comprehensive literature data.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 13709-05-2 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Boiling Point | 98 °C at 1 Torr | [2] |

| Density | 1.14 g/cm³ | [2] |

| Refractive Index | 1.5310 to 1.5350 | [2] |

| LogP | 1.3 | [3] |

| Topological Polar Surface Area | 35.5 Ų | [1] |

Solubility Profile: this compound is expected to be readily soluble in a range of common organic solvents, including ethers, acetone, and benzene.[4] Its solubility in water is anticipated to be low due to the hydrophobic nature of the benzene ring.[4]

Synthesis and Reactivity

The synthesis of this compound typically involves the protection of the hydroxyl group of 3-hydroxybenzaldehyde. The methoxymethyl (MOM) ether is a robust protecting group, stable to a variety of reaction conditions, yet readily cleaved under acidic conditions.

Synthetic Protocol: MOM Protection of 3-Hydroxybenzaldehyde

This protocol is adapted from established procedures for the MOM protection of phenolic hydroxyl groups.[5] The underlying principle is the nucleophilic attack of the phenoxide on the electrophilic chloromethyl methyl ether (MOM-Cl).

Diagrammatic Workflow of Synthesis:

Sources

An In-Depth Technical Guide to the Spectral Data of 3-(Methoxymethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxymethoxy)benzaldehyde, with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol , is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its unique structure, featuring a methoxymethyl (MOM) ether protecting group on a benzaldehyde core, makes it a versatile reagent in the synthesis of complex molecules. Accurate and comprehensive spectral analysis is paramount to confirm its identity, purity, and stability. This guide offers a detailed interpretation of its characteristic spectral data.

Molecular Structure

To fully appreciate the spectral data, it is crucial to understand the molecular structure of this compound.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides characteristic signals for each type of proton in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.98 | s | 1H | -CHO |

| 7.51-7.49 | m | 2H | Ar-H |

| 7.43 | t, J = 7.9 Hz | 1H | Ar-H |

| 7.27 | ddd, J = 8.2, 2.6, 1.1 Hz | 1H | Ar-H |

| 5.25 | s | 2H | -O-CH₂-O- |

| 3.49 | s | 3H | -O-CH₃ |

Interpretation:

-

The singlet at 9.98 ppm is characteristic of the aldehydic proton.

-

The aromatic protons appear in the region of 7.27-7.51 ppm , with their multiplicities and coupling constants reflecting their substitution pattern on the benzene ring.

-

The sharp singlet at 5.25 ppm corresponds to the two equivalent protons of the methylene group in the methoxymethyl (MOM) ether.

-

The singlet at 3.49 ppm is assigned to the three equivalent protons of the methyl group in the MOM ether.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 192.3 | C=O (Aldehyde) |

| 158.4 | Ar-C-O |

| 137.9 | Ar-C-CHO |

| 130.1 | Ar-CH |

| 124.0 | Ar-CH |

| 122.0 | Ar-CH |

| 113.9 | Ar-CH |

| 94.4 | -O-CH₂-O- |

| 56.4 | -O-CH₃ |

Interpretation:

-

The downfield signal at 192.3 ppm is characteristic of the carbonyl carbon of the aldehyde.

-

The aromatic carbons appear in the range of 113.9-158.4 ppm . The carbon attached to the oxygen of the MOM ether is the most deshielded among the aromatic carbons.

-

The signal at 94.4 ppm is assigned to the methylene carbon of the MOM ether.

-

The peak at 56.4 ppm corresponds to the methyl carbon of the MOM ether.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| 2965, 2830 | C-H stretch (alkane) |

| 2730 | C-H stretch (aldehyde) |

| 1705 | C=O stretch (aromatic aldehyde) |

| 1600, 1585, 1470 | C=C stretch (aromatic) |

| 1250, 1155, 1080 | C-O stretch (ether) |

Interpretation:

-

The presence of a strong absorption band at 1705 cm⁻¹ is indicative of the carbonyl stretching vibration of the aromatic aldehyde.

-

The C-H stretching vibrations of the aldehyde group are observed around 2730 cm⁻¹ .

-

The aromatic C=C stretching vibrations are represented by the bands at 1600, 1585, and 1470 cm⁻¹ .

-

The prominent C-O stretching vibrations of the ether linkages in the methoxymethyl group are observed in the 1250-1080 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

| m/z Ratio | Relative Intensity | Assignment |

| 166 | High | [M]⁺ (Molecular Ion) |

| 135 | Moderate | [M - OCH₃]⁺ |

| 121 | High | [M - CH₂OCH₃]⁺ |

| 107 | Moderate | [C₇H₇O]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 45 | High | [CH₂OCH₃]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is observed at m/z 166 , which corresponds to the molecular weight of this compound (C₉H₁₀O₃).

-

The fragmentation pattern shows characteristic losses. The peak at m/z 121 corresponds to the loss of the methoxymethyl radical (•CH₂OCH₃).

-

The fragment at m/z 45 represents the stable methoxymethyl cation [CH₂OCH₃]⁺.

Caption: Key Mass Spectrometry Fragmentation Pathways

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented. For specific instrument parameters, refer to the manufacturer's guidelines.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment or clean ATR crystal. Then, record the sample spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for fragmentation analysis.

-

Data Acquisition: In EI mode, bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Conclusion

The comprehensive spectral data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a robust and definitive characterization of this compound. These data are indispensable for researchers and scientists in confirming the structure and purity of this compound, ensuring the integrity of their synthetic work and the quality of the final products in drug development and other applications.

References

Solubility profile of 3-(Methoxymethoxy)benzaldehyde in organic solvents

An In-depth Technical Guide: Solubility Profile of 3-(Methoxymethoxy)benzaldehyde in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle—from process chemistry and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility profile of this compound, a valuable building block in organic synthesis.[1] We delve into the foundational physicochemical properties of the molecule, establish a theoretical framework for its dissolution based on thermodynamic principles, present a predictive solubility map across a range of common organic solvents, and provide a detailed, field-proven protocol for its experimental determination. This document is structured to serve as a practical and authoritative resource for scientists and researchers, enabling informed solvent selection and robust process development.

Introduction: The Critical Role of Solubility

In the realms of pharmaceutical development and fine chemical synthesis, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of practical and successful application. The choice of solvent impacts reaction kinetics, impurity profiles, yield, and the feasibility of purification methods like crystallization. For formulation scientists, solubility dictates the potential for developing various dosage forms and directly affects a drug's absorption and in-vivo performance.

This compound (CAS: 13709-05-2) is a benzaldehyde derivative featuring a methoxymethyl (MOM) ether protecting group. This structure makes it a key intermediate in the synthesis of more complex molecules, where the MOM group can be selectively removed under specific conditions.[1] A thorough understanding of its solubility is therefore essential for optimizing its use in multi-step synthetic pathways and ensuring efficient process scale-up.

Physicochemical Properties of this compound

The solubility of a molecule is intrinsically linked to its structural and electronic properties. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[2][3] An analysis of the key physicochemical descriptors for this compound provides the basis for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [4][5] |

| Molecular Weight | 166.17 g/mol | [4][5] |

| Appearance | Clear liquid | [1] |

| Boiling Point | 98 °C @ 1 Torr | [1] |

| Density | 1.14 g/cm³ | [1] |

| LogP (Octanol/Water) | 1.3 | [4][5] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | [4][5] |

Expert Interpretation:

-

The LogP value of 1.3 indicates that this compound has a higher affinity for a non-polar organic phase (octanol) than for water, predicting poor aqueous solubility but favorable solubility in many organic solvents.[5]

-

The Topological Polar Surface Area (TPSA) of 35.5 Ų is relatively low. TPSA is the surface sum over all polar atoms and is a good predictor of properties like cell permeability.[5] This low value reinforces the compound's predominantly lipophilic character. The oxygen atoms in the aldehyde and the methoxymethyl ether group act as hydrogen bond acceptors, allowing for specific interactions with protic solvents.

-

The presence of the aromatic benzene ring contributes significantly to the molecule's non-polar character, driving its solubility in solvents capable of van der Waals and π-π stacking interactions.[6]

The Thermodynamics of Dissolution: A Mechanistic View

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG), which must be negative for dissolution to occur spontaneously.[7] The overall process can be conceptually broken down into three energetic steps, as illustrated below.[8][9]

Caption: Energetic steps in the dissolution process.

-

Breaking Solute-Solute Interactions (ΔH_lattice): Energy is required to overcome the intermolecular forces holding the solute molecules together in their bulk liquid state. This step is endothermic (absorbs heat).[9]

-

Breaking Solvent-Solvent Interactions (ΔH_solvent): Energy must be supplied to create cavities in the solvent to accommodate the solute molecules. This is also an endothermic process.[9]

-

Forming Solute-Solvent Interactions (ΔH_solvation): Energy is released when new attractive forces are established between solute and solvent molecules. This solvation step is exothermic.[8][9]

The overall enthalpy of solution (ΔH_solution) is the sum of these three components. The process is favored if the energy released during solvation compensates for the energy required to break the solute and solvent interactions. Furthermore, the increase in randomness or entropy (ΔS) upon mixing also drives the dissolution process.[7][8]

Predictive Solubility Profile of this compound

While exhaustive experimental data for this specific compound is not compiled in publicly accessible literature, a highly reliable predictive profile can be constructed based on its physicochemical properties and established solubility principles. The following table classifies the predicted solubility in a range of common laboratory solvents.

| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |

| Heptane | 0.1 | Non-polar Aliphatic | Sparingly Soluble | The molecule's polarity from the ether and aldehyde groups limits solubility in purely aliphatic, non-polar solvents. |

| Toluene | 2.4 | Non-polar Aromatic | Soluble | Favorable π-π stacking interactions between the aromatic rings of toluene and the solute enhance solubility. |

| Diethyl Ether | 2.8 | Polar Aprotic | Very Soluble | The ether functionality of the solvent closely matches that of the solute, promoting strong dipole-dipole interactions. |

| Ethyl Acetate | 4.4 | Polar Aprotic | Very Soluble | Excellent solvent due to its ability to engage in dipole-dipole interactions and act as a hydrogen bond acceptor. |

| Acetone | 5.1 | Polar Aprotic | Very Soluble | The polar carbonyl group of acetone interacts favorably with the polar groups of the solute. |

| Isopropanol | 3.9 | Polar Protic | Soluble | The solvent can act as a hydrogen bond donor to the solute's oxygen atoms, though the alkyl chain reduces overall polarity compared to methanol. |

| Ethanol | 4.3 | Polar Protic | Soluble | Similar to isopropanol, capable of hydrogen bonding. The principle of "like dissolves like" applies well. |

| Methanol | 5.1 | Polar Protic | Soluble | The most polar of the alcohols listed; strong hydrogen bonding capability ensures good solubility. |

| Water | 10.2 | Polar Protic | Insoluble | The large, non-polar benzene ring dominates the molecule, leading to a hydrophobic effect that prevents significant dissolution in water.[6][10] |

Standard Protocol for Experimental Solubility Determination

To obtain quantitative solubility data, the isothermal equilibrium (shake-flask) method is a robust and widely accepted standard.[11][12] This protocol ensures that the measurement reflects the true thermodynamic solubility at a given temperature.

Materials and Apparatus

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID)

Experimental Workflow Diagram

Caption: Isothermal equilibrium experimental workflow.

Step-by-Step Procedure

-

Preparation: Add a precisely weighed amount of the selected solvent (e.g., 5.00 g) into a series of glass vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. The key is to ensure that undissolved solute remains visible at equilibrium, confirming saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.[12]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature until the excess solute has settled, leaving a clear supernatant.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved micro-particulates. This step is critical to prevent inflation of the measured solubility.

-

Dilution and Analysis: Accurately weigh or measure a volume of the filtered saturated solution and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

-

Calculation: Using the measured concentration and the dilution factor, calculate the original concentration in the saturated solution. Express the final solubility in appropriate units, such as mg/mL or mol/L.

Conclusion and Applications

This compound exhibits a solubility profile characteristic of a moderately polar, lipophilic molecule. It is predicted to be highly soluble in a range of polar aprotic and polar protic organic solvents, such as ethyl acetate, acetone, and alcohols, while showing limited solubility in non-polar aliphatic hydrocarbons and being effectively insoluble in water. This profile is a direct consequence of its molecular structure, governed by the fundamental thermodynamic principles of dissolution. The provided experimental protocol offers a reliable framework for quantifying these solubilities, generating the critical data needed for informed decisions in process development, purification strategy, and formulation design.

References

- AP Chem - Fiveable. (n.d.). 9.6 Free Energy of Dissolution.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12273513, this compound. Retrieved from [Link]

- MIT OpenCourseWare. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

- Khan Academy. (2022). Free energy of dissolution.

- Solubility of Things. (n.d.). Benzaldehyde.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79661, 3-Methoxy-4-(methoxymethoxy)benzaldehyde. Retrieved from [Link]

- Mol-Instincts. (n.d.). This compound - InChI Key.

- WebAssign. (n.d.). Thermodynamics of Salt Dissolution.

-

Wikipedia. (n.d.). Enthalpy change of solution. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding Benzaldehyde: Properties, Production, and Safety.

- Pima Community College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Calgary. (2023). Solubility of Organic Compounds.

- A&A Pharmachem. (2025). What is the solubility of benzaldehyde in water?.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240, Benzaldehyde. Retrieved from [Link]

-

Quora. (2016). Why is benzaldehyde less soluble than acetone in water?. Retrieved from [Link]

Sources

- 1. This compound CAS#: 13709-05-2 [amp.chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.ws [chem.ws]

- 4. This compound | C9H10O3 | CID 12273513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ▷ InChI Key Database ⚛️ | this compound [inchikey.info]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. fiveable.me [fiveable.me]

- 9. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 10. What is the solubility of benzaldehyde in water? - Blog [sinoshiny.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

The Methoxymethyl (MOM) Ether: A Strategic Tool in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the demanding realm of drug discovery and development, the judicious use of protecting groups is a cornerstone of success.[1][2][3] Among the arsenal of protective functionalities available to the synthetic chemist, the methoxymethyl (MOM) ether stands out as a robust and versatile choice for the temporary masking of hydroxyl groups.[1] Its widespread adoption stems from a favorable combination of straightforward installation, commendable stability across a broad spectrum of reaction conditions, and dependable, often mild, cleavage protocols.[4][5] This guide provides a comprehensive exploration of the MOM protecting group, from its fundamental chemical principles to practical, field-proven applications, designed to empower researchers in their synthetic endeavors.

The Strategic Value of the MOM Group: An Overview

The primary function of the MOM group is to convert a reactive hydroxyl moiety into a less reactive acetal.[6] This transformation is crucial for preventing unwanted side reactions at the alcohol position while other parts of a complex molecule are being chemically modified.[6] The MOM ether exhibits remarkable stability in the presence of various reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents, making it an invaluable asset in complex synthetic sequences.[4][7] However, its inherent acid lability provides a reliable and often selective means of deprotection, allowing for the timely unmasking of the hydroxyl group for subsequent transformations.[4][8]

Installation of the MOM Protecting Group: Methodologies and Mechanistic Considerations

The introduction of a MOM group onto a hydroxyl-containing substrate can be accomplished through several reliable methods. The choice of a specific protocol is often dictated by the substrate's sensitivity, the scale of the reaction, and the desired level of experimental control.

Protection Using Chloromethyl Methyl Ether (MOM-Cl)

The most common method for the introduction of the MOM group involves the use of chloromethyl methyl ether (MOM-Cl).[4] This reagent, while highly effective, is a known carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9][10] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.

Common Base Systems:

-

N,N-Diisopropylethylamine (DIPEA): A hindered amine base that is widely used due to its low nucleophilicity, minimizing the formation of byproducts.[6][9]

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that deprotonates the alcohol to form a more reactive alkoxide intermediate prior to the addition of MOM-Cl.[6]

The reaction mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2) pathway, where the alcohol or alkoxide attacks the electrophilic methylene carbon of MOM-Cl, displacing the chloride ion.

Experimental Protocol: MOM Protection of a Primary Alcohol using MOM-Cl and DIPEA [6]

-

To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add N,N-diisopropylethylamine (DIPEA) (2.0-4.0 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add chloromethyl methyl ether (MOM-Cl) (1.5-3.0 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected alcohol.

Alternative, Milder Protection Methods

Concerns regarding the toxicity of MOM-Cl have prompted the development of alternative, safer methods for MOM group installation.

-

Dimethoxymethane (Methylal) with an Acid Catalyst: This method involves an acetal exchange reaction, where an excess of dimethoxymethane in the presence of a catalytic amount of a Brønsted or Lewis acid drives the equilibrium towards the formation of the MOM ether.[4][6] Common catalysts include phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH).[4]

-

Methoxymethyl Acetate (MOM-OAc) with a Lewis Acid: This reagent offers a less toxic alternative to MOM-Cl and can be used in the presence of a Lewis acid catalyst, such as zinc chloride, to effect the protection of alcohols and phenols.

Deprotection of MOM Ethers: A Matter of Controlled Cleavage

The removal of the MOM group is typically achieved under acidic conditions, leveraging the lability of the acetal linkage.[4] The choice of deprotection conditions is critical to ensure the selective removal of the MOM group without affecting other acid-sensitive functionalities within the molecule.[11]

Acidic Hydrolysis: The Classic Approach

The standard method for MOM deprotection is acidic hydrolysis.[6] Protonation of one of the ether oxygens of the MOM group converts it into a good leaving group (methanol), initiating the cleavage of the acetal.[8][12][13] The resulting oxonium ion is then attacked by water or another nucleophile to release the free alcohol.[6]

Common Acidic Reagents for Deprotection:

| Reagent | Typical Conditions | Notes |

| Hydrochloric Acid (HCl) | Dilute HCl in methanol or THF/water | A strong acid, effective but may not be suitable for highly acid-sensitive substrates.[4][8] |

| Trifluoroacetic Acid (TFA) | TFA in DCM | A strong acid, often used for robust deprotections.[6] |

| p-Toluenesulfonic Acid (pTSA) | Catalytic pTSA in methanol or under solvent-free conditions | A milder Brønsted acid, offering greater selectivity.[14][15] |

| Pyridinium p-toluenesulfonate (PPTS) | PPTS in a protic solvent | A very mild acidic catalyst, suitable for sensitive substrates.[11] |

Lewis Acid-Mediated Deprotection

Lewis acids offer an alternative and often milder approach to MOM ether cleavage. They function by coordinating to one of the ether oxygens, which facilitates the C-O bond cleavage.[16]

Examples of Lewis Acid Reagents:

-

Bismuth Triflate (Bi(OTf)₃): A highly efficient and environmentally friendly Lewis acid that can catalyze the deprotection of MOM ethers in an aqueous medium at room temperature.[17]

-

Zinc Bromide (ZnBr₂): Often used in combination with a soft nucleophile like n-propylthiol (n-PrSH) for the rapid and selective deprotection of MOM ethers, even in the presence of other labile groups.[16]

-

Trimethylsilyl Triflate (TMSOTf) with 2,2'-Bipyridyl: A mild method that can be used for the chemoselective deprotection of aromatic MOM ethers.[18][19]

Experimental Protocol: Deprotection of a MOM Ether using Trifluoroacetic Acid (TFA) [6]

-

Dissolve the MOM-protected compound (1.0 eq.) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v).

-

Stir the resulting solution at room temperature for the time required for complete conversion, as monitored by TLC (typically a few hours).

-

Upon completion, carefully dilute the reaction mixture with DCM and neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic phases, wash with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.

-

If necessary, purify the crude product by flash column chromatography.

Stability and Compatibility of the MOM Group

A key advantage of the MOM protecting group is its stability across a wide range of reaction conditions.[4] This robustness allows for a high degree of flexibility in the design of synthetic routes.

The MOM group is generally stable to:

-

Strongly basic conditions: It is resistant to reagents such as organolithiums (e.g., n-BuLi), Grignard reagents, and metal hydrides (e.g., LiAlH₄, NaBH₄).[4][7]

-

Nucleophilic attack: The ether linkages are generally unreactive towards most nucleophiles.[4]

-

Many oxidizing and reducing agents: It can withstand a variety of common oxidation and reduction protocols.[4]

The MOM group is labile to:

-

Acidic conditions: As discussed, this is the primary method for its removal.[4]

-

Some Lewis acids: Can be cleaved by various Lewis acids, which can be exploited for selective deprotection.[11]

Applications in Complex Molecule Synthesis and Drug Development

The strategic deployment of the MOM protecting group has been instrumental in the successful total synthesis of numerous complex natural products and in the development of novel pharmaceutical agents.[20] Its reliability and predictable reactivity allow for the protection of key hydroxyl functionalities, enabling intricate chemical transformations to be carried out on other parts of the molecule without interference. For instance, in the synthesis of a complex polyketide natural product, a sensitive secondary alcohol might be protected as a MOM ether to allow for the elaboration of a different part of the carbon skeleton using organometallic reagents. Subsequently, the MOM group can be selectively removed under mild acidic conditions to reveal the alcohol for further functionalization.

Visualization of Key Processes

To further clarify the chemical transformations involved, the following diagrams illustrate the core mechanisms of MOM protection and deprotection.

MOM Protection Workflow

Caption: Workflow for MOM protection of an alcohol.

Acid-Catalyzed MOM Deprotection Mechanism

Caption: Mechanism of acid-catalyzed MOM deprotection.

Conclusion

The methoxymethyl ether has firmly established itself as a reliable and versatile protecting group in the synthetic chemist's toolkit. Its ease of introduction, well-defined stability profile, and the array of available deprotection methods make it an excellent choice for a wide range of applications, from academic total synthesis to industrial-scale drug development. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to strategically employ the MOM group to navigate the challenges of complex molecule synthesis with greater efficiency and success.

References

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

- Belecki, K., & Berliner, M. A. (2009). A Modified Low-cost Preparation of Chloromethyl Methyl Ether (MOM-Cl). Organic Syntheses, 86, 278-283.

-

Vutturi, A. V. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. Retrieved from [Link]

- Otsuki, K., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8353–8360.

- Pandurangan, N. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(4), 231-235.

- Reddy, R. J., et al. (2004). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Tetrahedron Letters, 45(43), 8055-8057.

- Berliner, M. A., & Belecki, K. (2007). A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether (MOMCl) and Other Halo Alkyl Ethers. The Journal of Organic Chemistry, 72(1), 286-289.

- Berliner, M. A., & Belecki, K. (2005). A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618-9621.

-

Organic Chemistry. (2022, January 19). MOM Protecting Group Addition [Video]. YouTube. [Link]

- Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673-1677.

-

Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Chloromethyl Methyl Ether. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

- Chong, J. M., & Shen, L. (1998). Preparation of Chloromethyl Methyl Ether Revisited.

-

Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

- Otsuki, K., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8353-8360.

-

ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

-

Morressier. (2018, March 22). General mild method for cleavage of methoxymethyl ethers using bismuth trichoride. Retrieved from [Link]

-

Bentham Science. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, December 31). ether cleavage with strong acids [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

-

Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

-

Trafton, A. (2024, August 12). MIT chemists synthesize plant-derived molecules that hold potential as pharmaceuticals. MIT News. Retrieved from [Link]

-

Total Synthesis Ltd. (n.d.). Retrieved from [Link]

-

RTI International. (n.d.). Drug Discovery & Development Services and Capabilities. Retrieved from [Link]

-

The Scripps Research Institute. (2017, November 23). Novel Chemistry Technique Simplifies Late-Stage Modification of Drug Compounds. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Drug Discovery & Development Services and Capabilities| RTI [rti.org]

- 3. Home [totalsynthesis.ca]

- 4. adichemistry.com [adichemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. MOM Ethers [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Ether cleavage - Wikipedia [en.wikipedia.org]

- 14. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]

- 15. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach | Bentham Science [eurekaselect.com]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. academic.oup.com [academic.oup.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MIT chemists synthesize plant-derived molecules that hold potential as pharmaceuticals | MIT News | Massachusetts Institute of Technology [news.mit.edu]

The Versatile Role of 3-(Methoxymethoxy)benzaldehyde in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

In the intricate landscape of organic synthesis, 3-(Methoxymethoxy)benzaldehyde stands out as a versatile and valuable building block. Its utility stems from the presence of two key functional groups: a reactive aldehyde and a methoxymethyl (MOM) protected phenol. This unique combination allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals, natural products, and materials with valuable biological and physical properties. This in-depth technical guide explores the multifaceted applications of this compound, providing insights into its reactivity, detailed experimental protocols for its use, and a forward-looking perspective on its potential in drug discovery and development.

The core of this compound's utility lies in the strategic use of the MOM protecting group. This group effectively masks the reactivity of the phenolic hydroxyl group, allowing for selective reactions at the aldehyde functionality. Subsequently, the MOM group can be readily removed under acidic conditions to liberate the free phenol, enabling further synthetic manipulations. This "protect-react-deprotect" strategy is a cornerstone of modern organic synthesis, and this compound is a prime exemplar of its power.

Physicochemical Properties and Spectroscopic Data